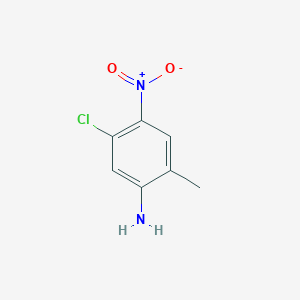

5-Chloro-2-methyl-4-nitroaniline

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOSGBYZOWWAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160702 | |

| Record name | 6-Chloro-4-nitro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13852-51-2 | |

| Record name | 5-Chloro-2-methyl-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13852-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-nitro-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013852512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13852-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-4-nitro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-nitro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-2-methyl-4-nitrobenzenamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7P27SAY3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Approaches to 5-Chloro-2-methyl-4-nitroaniline Synthesis

The synthesis of this compound can be achieved through various chemical routes, often involving multi-step processes starting from readily available precursors. These methods are designed to strategically introduce the chloro, methyl, amino, and nitro functional groups onto the benzene (B151609) ring in the desired orientation.

Precursor-Based Routes

A common strategy for synthesizing substituted anilines involves the nitration of a precursor molecule followed by subsequent functional group manipulations. For the synthesis of chloro-nitroanilines, a typical starting material is a dichlorobenzene derivative.

One established precursor-based route for a related compound, 5-chloro-2-nitroaniline (B48662), begins with m-dichlorobenzene. google.comchemicalbook.comgoogle.com This process involves two key steps:

Nitration: M-dichlorobenzene is nitrated using a mixture of sulfuric acid and nitric acid. google.comchemicalbook.com The reaction is typically carried out at a controlled temperature, for instance, between 45 and 55 °C, to yield 2,4-dichloronitrobenzene. google.com

High-Pressure Amination: The resulting 2,4-dichloronitrobenzene is then subjected to amination under high pressure. This is achieved by heating it with liquid ammonia in an autoclave at temperatures around 140 to 160 °C and pressures of 7.0 to 8.5 MPa. google.comchemicalbook.com This step selectively replaces one of the chlorine atoms with an amino group to form 5-chloro-2-nitroaniline.

A plausible synthetic pathway for this compound could start with the direct nitration of 5-chloro-2-methylaniline. In this approach, the activating amino group and the methyl group would direct the incoming nitro group to the para position (position 4). Another potential route involves protecting the amino group of 5-chloro-2-methylaniline as an acetanilide, followed by nitration and subsequent deprotection.

| Step | Reactant | Reagents | Conditions | Product |

| Nitration | m-Dichlorobenzene | Mixed acid (H₂SO₄ and HNO₃) | 45-55 °C, 4-5 hours | 2,4-Dichloronitrobenzene |

| Amination | 2,4-Dichloronitrobenzene | Liquid Ammonia (in Toluene) | 140-160 °C, 7.0-8.5 MPa, 5-8 hours | 5-Chloro-2-nitroaniline |

This table outlines a representative synthesis for a related chloro-nitroaniline, illustrating the precursor-based approach. google.comchemicalbook.com

Green Chemistry and Sustainable Synthesis Considerations in Nitroaniline Production

Modern chemical manufacturing places a strong emphasis on sustainability and green chemistry principles to minimize environmental impact. In the context of nitroaniline production, several strategies are being explored to create safer and more environmentally friendly processes.

One approach focuses on replacing traditional nitrating agents like mixed nitric and sulfuric acids. google.com The use of nitrogen dioxide, for example, can serve as an alternative nitrating agent, which avoids the generation of large quantities of spent acid, thereby reducing environmental pollution. google.com

Another key area of green synthesis is the use of environmentally benign solvents and catalysts. For instance, the hydrogenation of p-nitroaniline to p-phenylenediamine has been successfully carried out using a Raney nickel catalyst with water as the solvent. researchgate.net This process is considered green due to the reusability of both the solvent and the catalyst, along with its low energy consumption and inherent safety. researchgate.net The development of nanocatalytic systems also contributes to greener chemical reductions. rsc.org These advanced catalysts often exhibit high efficiency and can be recycled, minimizing waste. researchgate.net Furthermore, the potential formation of hazardous by-products like N-nitrosamines during synthesis and in waste streams is a significant concern, driving the need for processes that avoid their inadvertent formation. acs.org

Functional Group Transformations of this compound

The chemical reactivity of this compound is largely dictated by its functional groups. The nitro group, in particular, is susceptible to reduction, providing a pathway to other valuable chemical intermediates.

Reduction of the Nitro Group to Amino Functionalities

A primary transformation of this compound is the reduction of its nitro group (-NO₂) to an amino group (-NH₂). This reaction converts the compound into 5-chloro-2-methyl-4-phenylenediamine. This transformation is significant as diamines are important building blocks in the synthesis of polymers, dyes, and pharmaceuticals. researchgate.net

The reduction of nitroanilines is a thermodynamically favorable process, but it requires a catalyst to overcome the kinetic barrier. rsc.org Various methods have been developed for this purpose, including catalytic and electrochemical approaches.

| Starting Material | Transformation | Product |

| This compound | Reduction of Nitro Group | 5-chloro-2-methyl-4-phenylenediamine |

This table shows the product of the nitro group reduction of this compound.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. researchgate.net This technique employs a catalyst, often a transition metal, to facilitate the reaction between the nitro compound and a reducing agent, such as hydrogen gas or sodium borohydride. researchgate.netnih.gov

Palladium-based catalysts are highly effective for the reduction of nitro compounds. researchgate.netmdpi.com Palladium nanoparticles (PdNPs), in particular, have shown high catalytic activity in the reduction of nitroaromatics to their corresponding amines. researchgate.netmdpi.com These nanocatalysts can be stabilized on various supports, enhancing their stability and recyclability. rsc.org Other metal nanoparticles, including those made of gold, copper, and platinum, have also been successfully used for the reduction of nitroanilines like 4-nitroaniline (B120555) and 2-nitroaniline. rsc.orgresearchgate.netnih.gov The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity. researchgate.net

Electrochemical methods offer a sustainable alternative to traditional chemical reduction. nih.gov In this approach, electrons, often generated from the electrolysis of water, are used to reduce the nitro group, avoiding the need for chemical reducing agents that can be toxic and are consumed in the process. nih.gov

The electrochemical reduction of nitroarenes can be performed in a divided cell, such as an H-cell with a proton-exchange membrane, to prevent the re-oxidation of the aniline product at the anode. nih.govacs.org Studies on various nitroaromatic compounds have demonstrated that this method can selectively produce anilines. acs.orgrsc.org While direct electrochemical reduction can sometimes be affected by competing reactions like hydrogen evolution, the use of redox mediators can improve the efficiency of the process. nih.gov The simplicity and green credentials of using electricity for chemical transformations make electrochemical reduction a promising area of research for the synthesis of anilines from their nitro precursors. nih.gov

Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution reactions on the benzene ring of this compound are influenced by the existing substituents. The amine (-NH₂), methyl (-CH₃), chloro (-Cl), and nitro (-NO₂) groups direct incoming electrophiles to specific positions on the ring. The powerful activating and ortho-, para-directing effects of the amino group are often moderated by converting it to an amide to prevent polysubstitution and control regioselectivity. youtube.commsu.edu The nitro group is a strong deactivating group and a meta-director, while the chloro group is deactivating but ortho-, para-directing. msu.edulibretexts.org The methyl group is an activating, ortho-, para-director. libretexts.org The interplay of these electronic and steric effects determines the outcome of substitution reactions.

Synthesis of Derivatives and Analogues from this compound

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological activities.

Benzamide derivatives synthesized from substituted anilines have shown promise as histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a target for cancer therapy. lookchem.com The synthesis of these benzamide derivatives often involves the acylation of an aniline, such as a derivative of this compound, with a substituted benzoic acid or its corresponding acyl chloride. researchgate.net

The structure-activity relationship studies of these benzamide derivatives have revealed that certain substituents on both the aniline and benzoyl moieties are critical for their inhibitory activity. nih.gov For instance, an amino or hydroxy group at the 2'-position of the anilide moiety has been found to be indispensable for HDAC inhibitory activity. nih.gov

Table 2: Investigated Benzamide Derivatives as HDAC Inhibitors

| Compound Class | Key Structural Feature | Biological Target | Potential Application |

| Benzamide Derivatives | N-(2-aminophenyl)benzamide scaffold researchgate.net | Histone Deacetylases (HDACs) nih.gov | Anticancer Agents nih.gov |

Piperazine and Benzimidazole Derivatives

The structural framework of this compound lends itself to the synthesis of various heterocyclic compounds, including piperazine and benzimidazole derivatives, which are of significant interest in medicinal chemistry.

Piperazine Derivatives: The synthesis of piperazine derivatives often involves the nucleophilic substitution of the chlorine atom on the aniline ring. While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general synthesis of nitrophenylpiperazine derivatives has been explored for applications such as tyrosinase inhibitors. nih.gov In a typical reaction, an amine like 5-chloro-4-fluoro-2-nitroaniline can be reacted with N-ethylpiperazine in a solvent like DMSO at reflux to yield a piperazine-substituted aniline. nih.gov This suggests a plausible pathway for synthesizing piperazine derivatives from this compound.

Benzimidazole Derivatives: Benzimidazoles are a prominent class of heterocyclic compounds with a wide array of biological activities, including antihypertensive, antiviral, and anticancer properties. scholarsresearchlibrary.comnih.gov The synthesis of benzimidazole derivatives from this compound typically involves the reduction of the nitro group to an amino group, creating a 1,2-phenylenediamine intermediate. This diamine can then be cyclized with various reagents to form the benzimidazole ring system.

One established method involves the condensation of a 1,2-phenylenediamine with an aldehyde. nih.gov For instance, 4-nitro-1,2-phenylenediamine can be reacted with an aromatic aldehyde in dimethoxyethane, followed by cyclization with sodium metabisulfite to yield 5-nitro-benzimidazole derivatives. scholarsresearchlibrary.com A similar strategy could be applied to the diamine derived from this compound.

A more direct approach for creating highly substituted benzimidazoles starts from 5-chloro-4-iodo-2-nitroaniline. thieme-connect.de This allows for sequential modifications of the benzene ring before the formation of the benzimidazole core. The synthesis involves palladium-catalyzed coupling reactions and nucleophilic aromatic substitutions to introduce diversity at various positions. thieme-connect.de The nitro group is then reduced, and the resulting diamine is cyclized. thieme-connect.de

The following table summarizes the synthesis of a specific benzimidazole derivative, highlighting the key reaction steps.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 3-chloro-4-methylaniline | Formic acid | N-(3-chloro-4-methylphenyl)formamide |

| 2 | N-(3-chloro-4-methylphenyl)formamide | Nitric acid, Acetic anhydride | N-(5-chloro-2-methyl-4-nitrophenyl)formamide |

| 3 | N-(5-chloro-2-methyl-4-nitrophenyl)formamide | Sodium hydroxide | This compound |

| 4 | This compound | Reducing agent (e.g., Fe/HCl) | 5-Chloro-2-methylbenzene-1,4-diamine |

| 5 | 5-Chloro-2-methylbenzene-1,4-diamine | Aldehyde or Carboxylic acid derivative | Substituted Benzimidazole |

Heterocyclic Compounds (e.g., pyridazinobenzodiazepin-5-ones, 2-substituted 3,7,8-trichlorodibenzo-p-dioxins)

Beyond piperazines and benzimidazoles, this compound serves as a precursor for other complex heterocyclic systems.

Pyridazinobenzodiazepin-5-ones: While the direct synthesis of pyridazinobenzodiazepin-5-ones from this compound is not explicitly detailed in the provided results, the synthesis of related fused heterocyclic systems often involves multi-step sequences that could utilize this starting material. The reactive sites on the molecule provide handles for constructing such complex ring systems.

2-substituted 3,7,8-trichlorodibenzo-p-dioxins: this compound, also known as 5-Chloro-4-nitro-o-toluidine, has been specifically used in the synthesis of 2-substituted 3,7,8-trichlorodibenzo-p-dioxins. chemicalbook.com Dioxins are a class of halogenated aromatic hydrocarbons, with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) being a well-known member. wikipedia.org The synthesis of these compounds is often a result of side reactions in the production of other chemicals, such as chlorophenols. wikipedia.orgresearchgate.net The formation of dioxins can occur through the dimerization of chlorophenates under alkaline conditions. researchgate.net The use of this compound as a starting material suggests a pathway to specifically substituted dioxin congeners for research purposes. chemicalbook.comnih.gov

Other Industrially Relevant Derivatives

The versatility of this compound extends to the synthesis of various other industrially important compounds. gneechem.com

Azo Dyes: A primary application of this compound is in the manufacturing of azo dyes. gneechem.com The amino group can be converted to a diazonium salt through a process called diazotization, which involves reacting the amine with nitrous acid. This highly reactive diazonium salt is then coupled with other aromatic compounds (coupling components) to form azo compounds, which are characterized by the -N=N- functional group and are often brightly colored. gneechem.com These dyes find use in coloring textiles, leather, and in printing inks. gneechem.com

Agrochemicals: The compound is a key intermediate in the production of certain agrochemicals, including herbicides and insecticides. gneechem.com The nitro group and the chlorine atom are known to contribute to the biological activity of the final products, often by interfering with essential enzymes in pests or weeds. gneechem.com

Pharmaceuticals: In the pharmaceutical industry, this compound serves as a building block for the synthesis of active pharmaceutical ingredients (APIs). gneechem.com For instance, it is a starting material in a novel synthesis route for Albendazole (B1665689), a broad-spectrum anthelmintic drug. guidechem.com The synthesis involves a series of reactions including substitution, condensation, reduction, and cyclization. guidechem.com The molecular structure of derivatives can be tailored to enhance binding to biological targets, leading to the development of new antibiotics or antiparasitic drugs. gneechem.com Research has also explored its use in developing potential cancer therapeutics and HIV-1 inhibitors. chemicalbook.com

The following table provides an overview of the industrially relevant derivatives of this compound and their applications.

| Derivative Class | Application(s) | Key Reaction |

| Azo Dyes | Textiles, Leather, Printing Inks | Diazotization and Azo Coupling |

| Agrochemicals | Herbicides, Insecticides | Various substitutions and modifications |

| Pharmaceuticals | Anthelmintics (e.g., Albendazole), Antibiotics, Anticancer agents | Multi-step synthesis involving reduction, cyclization, etc. |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. The analysis of the vibrational spectra of nitroanilines, including 5-Chloro-2-methyl-4-nitroaniline, reveals characteristic frequencies associated with its specific structural motifs.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of its functional groups. For nitroaniline derivatives, the IR spectra are characterized by distinct bands for the amino (NH₂), nitro (NO₂), and other substituent groups. acs.orgnih.gov

The key IR absorption bands for nitroanilines are typically observed in the following regions:

N-H Stretching: The amino group exhibits symmetric and asymmetric stretching vibrations, which are sensitive to hydrogen bonding. In the absence of strong hydrogen bonds, these bands typically appear in the 3400-3500 cm⁻¹ region for the asymmetric stretch and 3300-3400 cm⁻¹ for the symmetric stretch.

NO₂ Stretching: The nitro group has characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch is a strong band usually found between 1500 and 1570 cm⁻¹, while the symmetric stretch appears as a strong band between 1300 and 1370 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the aromatic amine typically appears in the 1250-1360 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene (B151609) ring, including C-H stretching and C=C ring stretching, are also observable.

Theoretical and experimental studies on related molecules like 2-chloro-4-nitroaniline (B86195) provide a basis for assigning the vibrational frequencies in this compound. researchgate.net

Table 1: Typical Infrared (IR) Frequencies for Nitroanilines

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | 3400 - 3500 | Medium-Strong |

| Symmetric N-H Stretch | 3300 - 3400 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| C-N Stretch | 1250 - 1360 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. It is based on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule.

For nitroanilines, Raman spectroscopy is particularly useful for observing:

Symmetric NO₂ Stretch: This vibration often produces a very strong and characteristic band in the Raman spectrum, making it a key diagnostic peak. nih.govnih.gov

Ring Vibrations: The breathing modes and other skeletal vibrations of the benzene ring are often strong in the Raman spectrum.

C-Cl and C-CH₃ Vibrations: The vibrations involving the chloro and methyl substituents are also readily observed.

Studies on para-nitroaniline (PNA) have shown that Fermi resonances can lead to unusual Raman spectra, where interactions between fundamental vibrations and overtones or combination bands can cause significant shifts in frequency and changes in intensity. nih.gov Resonance Raman studies on nitroaromatics have also provided insights into intramolecular interactions and structural changes in excited electronic states. aip.org

Table 2: Characteristic Raman Frequencies for Nitroanilines

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Symmetric NO₂ Stretch | 1300 - 1370 | Very Strong |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| C-H in-plane bending | 1150 - 1190 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

The vibrational frequencies of the amino and nitro groups in nitroanilines are highly sensitive to their chemical environment, particularly to intermolecular and intramolecular hydrogen bonding. nih.govrasayanjournal.co.in In the crystal structure of many nitroanilines, hydrogen bonds form between the hydrogen atoms of the amino group (donor) and the oxygen atoms of the nitro group (acceptor) of a neighboring molecule.

This hydrogen bonding typically causes:

A red shift (shift to lower frequency) of the N-H stretching vibrations in the IR spectrum.

A slight red shift of the NO₂ stretching vibrations.

The magnitude of these shifts can provide qualitative information about the strength of the hydrogen bonding interactions within the crystal lattice. In this compound, the presence of the methyl group ortho to the amino group and the chloro group meta to it can introduce steric and electronic effects that influence the geometry and strength of these hydrogen bonds compared to simpler nitroanilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity and environment of each atom can be determined.

While a detailed NMR spectral analysis for this compound is not extensively reported, the expected chemical shifts can be predicted based on the analysis of closely related compounds and the known effects of its substituents. researchgate.netswinburne.edu.au The benzene ring of the title compound has two protons.

¹H NMR: The aromatic protons are influenced by the electronic effects of the substituents. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, causing an upfield shift (to lower ppm values) of the signals of nearby protons. Conversely, the nitro (-NO₂) and chloro (-Cl) groups are electron-withdrawing, causing a downfield shift (to higher ppm values). The protons on the ring will appear as singlets due to the substitution pattern. The methyl protons will also appear as a singlet, typically in the 2.1-2.4 ppm range. The amino group protons will present as a broad singlet.

¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are similarly affected by the substituents. Carbons attached to the electron-withdrawing nitro and chloro groups will be shifted downfield, while those attached to the electron-donating amino and methyl groups will be shifted upfield. Theoretical calculations, often using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of chemical shifts that correlate well with experimental data for related nitroaniline structures. researchgate.netnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (position 3) | ~7.0 - 7.3 | Singlet |

| Aromatic-H (position 6) | ~7.9 - 8.2 | Singlet |

| -NH₂ | ~4.5 - 6.0 | Broad Singlet |

| -CH₃ | ~2.1 - 2.4 | Singlet |

| Aromatic-C (C1-NH₂) | ~145 - 150 | - |

| Aromatic-C (C2-CH₃) | ~125 - 130 | - |

| Aromatic-C (C3-H) | ~115 - 120 | - |

| Aromatic-C (C4-NO₂) | ~135 - 140 | - |

| Aromatic-C (C5-Cl) | ~120 - 125 | - |

| Aromatic-C (C6-H) | ~128 - 133 | - |

Note: These are estimated values based on data from similar compounds and general substituent effects. rsc.orgchemicalbook.comchemicalbook.com

X-ray Diffraction Studies

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

The triclinic structure of 5-chloro-2-nitroaniline (B48662) was determined with the following unit cell parameters: a = 7.073 Å, b = 7.423 Å, c = 7.711 Å, α = 83.87°, β = 81.98°, and γ = 62.24°. researchgate.net In this structure, the molecules are linked by intermolecular hydrogen bonds between the amino and nitro groups, forming chains. This type of hydrogen bonding is a common feature in the crystal packing of nitroaniline derivatives and plays a crucial role in stabilizing the crystal lattice. rasayanjournal.co.in

Single-Crystal X-ray Diffraction Analysis of Related Nitroanilines and Their Salts

For instance, the crystal structure of 4-methyl-2-nitroaniline (B134579) has been determined to belong to the monoclinic crystal system with the centrosymmetric space group C2/c. researchgate.net The lattice parameters obtained from single-crystal XRD were a = 13.11 Å, b = 4.06 Å, and c = 13.53 Å, with β = 106.3°. Such detailed structural information is foundational for understanding the intermolecular forces at play.

In another example, the analysis of 2-methoxy-5-nitroaniline (B165355) revealed that it crystallizes in a manner that facilitates face-to-face π-stacking with antiparallel dipole alignment. nih.gov This arrangement is a direct consequence of the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group, which creates a significant molecular dipole moment. nih.gov

Furthermore, studies on various para-substituted nitrobenzene (B124822) derivatives using data from the Cambridge Structural Database have shown that intermolecular interactions within the crystal lattice can lead to a distortion from planarity, with the nitro group often twisted out of the plane of the benzene ring. researchgate.net The average twist angle was found to be 7.3 degrees, a deviation primarily attributed to the forces between adjacent molecules in the crystal. researchgate.net

The following table summarizes the crystallographic data for selected nitroaniline derivatives, illustrating the diversity in their crystal systems and space groups.

| Compound | Crystal System | Space Group | Reference |

| 4-methyl-2-nitroaniline | Monoclinic | C2/c | researchgate.net |

| 1,3-diamino-4-nitrobenzene | Orthorhombic | Pca2₁ | researchgate.net |

| 3,5-dinitroaniline (B184610) | Monoclinic | P2₁/c | researchgate.net |

| 2-methoxy-5-nitroaniline | Monoclinic | P2₁/n | nih.gov |

These examples underscore the power of SC-XRD in providing the fundamental data necessary for a detailed analysis of crystal packing and intermolecular interactions.

Investigation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal is a complex interplay of various non-covalent interactions. In nitroaniline derivatives, hydrogen bonding, weak interactions involving the nitro group, and π...π stacking are the dominant forces that direct the supramolecular assembly.

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a pivotal role in the crystal engineering of nitroanilines. The amino group (–NH₂) acts as a hydrogen bond donor, while the nitro group (–NO₂) and other heteroatoms can serve as acceptors.

In the crystal structure of 1,3-diamino-4-nitrobenzene, molecules are linked by N—H···O hydrogen bonds with N···O distances of 2.964(2) and 3.021(2) Å, forming (4,4) nets. researchgate.net Similarly, 3,5-dinitroaniline molecules are connected by three N—H···O hydrogen bonds, creating deeply puckered nets. researchgate.net

A study on N-(2-phenylethyl)nitroaniline derivatives revealed the presence of intermolecular N—H⋯O hydrogen bonds that link molecules into dimers. nih.gov In some cases, the amine hydrogen atom participates in a three-center interaction with two nitro oxygen atoms. nih.gov The intermolecular H1⋯O21i distance of 2.381 (19) Å is typical for this type of N—H⋯O amine–nitro interaction. nih.gov

The following table provides examples of hydrogen bond geometries in some nitroaniline derivatives.

| Compound | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |

| 1,3-diamino-4-nitrobenzene | N—H···O | 2.964(2) | 155 | researchgate.net |

| 1,3-diamino-4-nitrobenzene | N—H···O | 3.021(2) | 149 | researchgate.net |

| 3,5-dinitroaniline | N—H···O | 3.344(2)–3.433(2) | 150–167 | researchgate.net |

| N-(2-phenylethyl)aniline | N—H···O | - | - | nih.gov |

Beyond classical hydrogen bonds, weaker interactions involving the nitro group are crucial in defining the crystal architecture. The concept of π-hole interactions, where the electropositive region on the nitrogen atom of the nitro group interacts with a lone pair or a π-system, has gained recognition.

Studies have shown evidence of π-hole interactions between the nitro moiety in nitroaromatic ligands and lone pairs within protein structures, with interaction energies of about -5 kcal mol⁻¹. nih.gov These interactions are not limited to biological systems and can be expected to play a role in the crystal packing of small molecules like this compound.

The stacking of aromatic rings is another significant non-covalent interaction that influences the crystal packing of nitroanilines. These interactions are driven by the electrostatic attraction between the electron-rich π-cloud of one aromatic ring and the electron-deficient σ-framework of another.

In the crystal structure of 2-methoxy-5-nitroaniline, molecules are arranged in π-stacked face-to-face arrangements with their dipole moments aligned in an antiparallel fashion. nih.gov This stacking creates columns of molecules within the crystal lattice. Similarly, in 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, molecules are π–π stacked into columns with an interplanar separation of 3.8537 (8) Å. nih.gov

The strength and geometry of π...π stacking can be influenced by substituents on the aromatic ring. In a series of sulfoester and sulfonamide derivatives, the presence of electron-donating or electron-withdrawing groups was found to affect the intramolecular π-stacking assembly. rsc.org

Conformational Analysis within Crystal Structures

The conformation of a molecule, which describes the spatial arrangement of its atoms, can be significantly influenced by the crystalline environment. For flexible molecules, the observed conformation in the solid state is often a low-energy state that is stabilized by intermolecular interactions.

In para-substituted nitrobenzene derivatives, the nitro group is often found to be twisted out of the plane of the benzene ring due to intermolecular interactions in the crystal. researchgate.net This distortion from planarity can affect the molecule's electronic properties. researchgate.net

The study of N-(2-phenylethyl)nitroaniline derivatives demonstrated that modest changes in functional groups can lead to significant differences in molecular conformation. nih.gov For instance, the replacement of a 4-nitro group with a methylsulfonyl group resulted in a change from a nearly parallel arrangement of the two arene rings to a nearly perpendicular one. nih.gov This highlights the subtle balance of forces that determines the final molecular conformation in the solid state.

Computational and Theoretical Investigations

Quantum Mechanical Calculations

Quantum mechanical calculations have become an indispensable tool in modern chemistry for predicting molecular properties with high accuracy. These methods are used to model the behavior of electrons and nuclei in molecules, providing detailed information about molecular geometry, electronic structure, and spectroscopic properties. For complex substituted anilines, these calculations help to unravel the subtle electronic effects that govern their chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. It offers a favorable balance between computational cost and accuracy, making it particularly suitable for studying medium-sized organic molecules like substituted nitroanilines. acs.orgresearchgate.net

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. core.ac.uk For substituted nitroanilines, this involves determining the precise bond lengths, bond angles, and dihedral angles between the substituent groups and the benzene (B151609) ring.

In a study on the related isomer, 2-methyl-5-nitroaniline (B49896), the molecule was found to be nearly planar. core.ac.uk The dihedral angle between the amino group and the aromatic ring was determined to be 3.7°, and the angle between the nitro group and the ring was 3.2°. core.ac.uk This planarity facilitates π-conjugation across the molecule, which is crucial for intramolecular charge transfer. Similar planarity is expected for 5-Chloro-2-methyl-4-nitroaniline. The optimization process also reveals how steric hindrance between adjacent groups, such as the methyl and amino groups in the target molecule, might cause slight deviations from a perfectly planar structure.

Below is a table showing representative optimized geometric parameters for a related compound, 2-chloro-4-nitroaniline (B86195), obtained through DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.74 Å |

| C-N (amino) | 1.38 Å | |

| C-N (nitro) | 1.48 Å | |

| N-O (nitro) | 1.23 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-C-N (amino) | 122.1° | |

| O-N-O (nitro) | 124.0° |

Note: Data presented is for the related compound 2-chloro-4-nitroaniline and serves as an illustrative example of typical results from DFT calculations.

The arrangement of electrons in molecular orbitals, particularly the frontier orbitals, dictates the chemical reactivity and electronic properties of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. chemicalbook.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive.

For related nitroanilines, the HOMO is typically localized on the electron-donating amino group and the aromatic ring, while the LUMO is concentrated around the electron-withdrawing nitro group. researchgate.netnih.gov This distribution facilitates charge transfer upon electronic excitation. For instance, calculations on 2-chloro-4-nitroaniline show a significant HOMO-LUMO energy gap that explains the charge transfer interactions within the molecule. researchgate.netnih.gov

The following table presents calculated HOMO, LUMO, and energy gap values for related nitroaniline compounds.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Chloro-4-nitroaniline | DFT/B3LYP | -6.64 | -2.38 | 4.26 |

| 4-Nitroaniline (B120555) | DFT/B3LYP | -6.69 | -2.80 | 3.89 |

Note: Values are from studies on related compounds and are representative of the typical energy levels calculated for these systems. researchgate.netchemicalbook.com

The presence of both strong electron-donating (amino) and electron-withdrawing (nitro) groups on the same aromatic ring creates a "push-pull" system that promotes intramolecular charge transfer (ICT). core.ac.uk Upon absorption of light, an electron can be promoted from an orbital primarily located on the donor side (HOMO) to one on the acceptor side (LUMO). This ICT is a key feature of many nitroaniline derivatives and is responsible for their significant nonlinear optical properties and characteristic absorption spectra. core.ac.uk

In 2-methyl-5-nitroaniline, UV spectroscopy confirms the presence of an ICT band, although its intensity is weaker compared to isomers with more direct para-conjugation, like 2-methyl-4-nitroaniline (B30703). core.ac.uk For this compound, the para-positioning of the amino and nitro groups suggests a strong potential for ICT through the π-system of the benzene ring. The methyl group (electron-donating) and the chloro group (electron-withdrawing, but also a π-donor through lone pairs) further modulate this charge transfer. DFT calculations can quantify this effect by mapping the electron density distribution in the ground and excited states, revealing the directional flow of charge from the amino/methyl-substituted part of the ring to the nitro-substituted part.

Molecular Orbital Analysis

A detailed analysis of the molecular orbitals provides a visual and quantitative understanding of the electronic structure. The composition of the frontier orbitals confirms the nature of the electronic transitions. In substituted nitroanilines, the HOMO typically exhibits significant π-character from the benzene ring and the lone pair of the amino nitrogen. nih.gov The LUMO is generally a π* orbital with large coefficients on the carbon atoms attached to the nitro group and on the nitrogen and oxygen atoms of the nitro group itself. nih.gov

This distribution confirms that the lowest energy electronic transition is a π → π* transition with a substantial charge-transfer character. The electron density moves from the amino group, through the aromatic ring, to the nitro group. The chlorine and methyl substituents in this compound fine-tune the energies of these orbitals, thereby influencing the exact energy (and wavelength) of this absorption band.

Potential Energy Surface Analysis

Potential Energy Surface (PES) analysis is a fundamental computational technique used to explore the relationship between the geometry of a molecule and its energy. By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a map of the molecule's energy landscape can be generated. This map reveals stable conformations (local minima), transition states (saddle points), and the energy barriers that separate them.

A relaxed potential energy surface (rPES) scan is a common approach where one or more internal coordinates are systematically varied while all other geometric parameters are allowed to optimize to their minimum energy arrangement. uni-muenchen.de This method provides a low-energy pathway between different conformations, offering valuable insights into molecular flexibility and the feasibility of conformational changes. q-chem.com

For nitroaniline derivatives, rPES calculations are particularly useful for understanding the orientation of the nitro (NO₂) and amino (NH₂) groups relative to the benzene ring. Theoretical studies on related compounds, such as salts of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline, have utilized rPES calculations to investigate the rotation of the nitro group. researchgate.netmdpi.com These calculations have revealed that for some nitroaniline cations, the structure of the global minimum exhibits a non-planar orientation of the nitro group with respect to the benzene ring, which is an atypical conformation for this class of compounds. researchgate.netmdpi.com The analysis of the PES for isomers of nitroaniline has also been employed to map the minimum energy pathways for chemical reactions, such as the release of nitric oxide (NO). rsc.org

The energy barriers calculated from rPES scans quantify the energy required for a molecule to transition from one conformation to another, for instance, through the rotation of a functional group around a single bond. In substituted nitroanilines, a key conformational change is the rotation of the nitro group, which is influenced by steric hindrance and electronic effects from adjacent substituents. researchgate.net

Density Functional Theory (DFT) calculations have been used to determine these rotational barriers for various nitroanilines. The calculated barriers vary depending on the specific computational method, the basis set used, and the nature and position of other substituents on the aromatic ring. nih.gov For example, a strong intramolecular hydrogen bond, as seen in the ortho-nitroaniline cation, can make the rotation of the nitro group energetically unfavorable, resulting in a planar conformation. acs.org Computational studies on different nitroaniline derivatives provide a range of values for these energy barriers, highlighting the electronic and steric influence of the substituents.

Below is a table summarizing the calculated energy barriers for nitro group rotation in several related nitroaniline compounds.

| Compound | Calculated Energy Barrier (kcal/mol) | Computational Method |

| 3-Nitroaniline | 6.38 | DFT (Average) nih.gov |

| 4-Nitroaniline | 9.13 | DFT (Average) nih.gov |

| 2-chloro-4-nitroaniline cation (H₂Cl4na⁺) | 4.6 | rPES researchgate.netmdpi.com |

| 2-methyl-6-nitroaniline cation (H₂m6na⁺) | 11.6 | rPES researchgate.netmdpi.com |

This table presents data for related compounds to illustrate the range of energy barriers for nitro group rotation.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical vibrational frequencies can be calculated using quantum chemical methods like DFT and Hartree-Fock (HF). These calculations provide a set of normal modes, each with a corresponding frequency and intensity for both infrared (IR) and Raman activity. researchgate.net The results are often scaled by an empirical factor to improve agreement with experimental data, accounting for systematic errors in the calculations.

For related molecules like 3-chloro, 4-chloro, and 5-chloro-2-methylphenyl isocyanates, DFT (B3LYP/6-311G*) calculations have been used to obtain optimized geometries, vibrational frequencies, and potential energy distributions (PEDs), leading to a complete assignment of the observed IR and Raman spectra. researchgate.net Such analyses show that many normal modes are coupled, which is typical for large molecules with low symmetry. researchgate.net In chloro-substituted anilines, the C-Cl stretching vibration is a key feature, typically appearing in the 760-505 cm⁻¹ region of the spectrum. researchgate.net Computational studies on 4,5-dimethyl-2-nitroaniline (B181755) have similarly employed DFT and HF methods to analyze its vibrational spectra, correlating calculated frequencies with experimental FTIR and laser Raman spectra. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum mechanical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. imist.ma The GIAO/DFT approach, in particular, is known to provide satisfactory predictions of ¹H and ¹³C chemical shifts for a wide range of organic molecules. imist.mabenthamopen.com

The process involves first optimizing the molecular geometry and then calculating the absolute magnetic shielding tensors for each nucleus using the GIAO method. conicet.gov.ar The theoretical chemical shifts (δ_calc) are then determined by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference standard, typically tetramethylsilane (B1202638) (TMS). benthamopen.comconicet.gov.ar

For complex molecules, comparing these calculated shifts with experimental values can be a powerful tool for structure verification. benthamopen.com Linear regression analysis often shows a strong correlation between experimental and GIAO-calculated chemical shifts, with R-squared values frequently exceeding 0.90, indicating excellent predictive accuracy. imist.ma The choice of the DFT functional and basis set can influence the accuracy of the prediction, with methods like B3LYP and mPW1PW91, combined with basis sets like 6-31G(d) or 6-311G(d,p), being commonly employed. imist.maconicet.gov.ar

Computational Studies of Intermolecular Interactions

Understanding the intermolecular interactions of this compound is crucial, as these forces govern its crystal packing, solubility, and interactions with biological targets. Computational studies can model these non-covalent interactions, such as hydrogen bonds, with high accuracy.

DFT calculations are frequently used to investigate the geometries, interaction energies, and bond characteristics of hydrogen-bonded complexes. researchgate.net For instance, studies on the interactions between 2-chloroaniline (B154045) and alcohols have used DFT (B3LYP/6-311++G(d,p)) to confirm the existence and nature of intermolecular hydrogen bonds. researchgate.net In the solid state, the crystal structure is often stabilized by a network of such interactions. Computational analysis of nitroaniline salts has shown that the ammonium (B1175870) group and anions can form extensive one- or two-dimensional hydrogen-bonding networks. researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing insights into the types and relative importance of different intermolecular contacts.

The analysis generates a three-dimensional surface around a molecule, colored according to the normalized contact distance (dnorm), which highlights regions of close contact. Additionally, 2D fingerprint plots are derived from the Hirshfeld surface, summarizing the percentage contribution of different types of intermolecular interactions.

For example, in a study of a Schiff base derived from 2-methyl-3-nitroaniline, Hirshfeld surface analysis revealed that the crystal packing is dominated by O···H (39%) and H···H (21.3%) contacts. nih.gov This indicates a significant role for hydrogen bonding and van der Waals forces in the crystal structure. nih.gov The analysis can also identify other interactions, such as C···H, C···C, and interactions involving heteroatoms like chlorine.

A Hirshfeld surface analysis of this compound would allow for a detailed understanding of how the chloro, methyl, and nitro substituents influence the crystal packing through various intermolecular forces.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound

| Interaction Type | Contribution (%) |

| O···H | 39.0 |

| H···H | 21.3 |

| C···H | 5.4 |

| C···N | 5.8 |

| Other | 28.5 |

This data is from a related compound, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, and is provided for illustrative purposes only. nih.gov

Applications in Materials Science and Analytical Chemistry

Advanced Materials Applications

The unique properties of nitroaniline derivatives, such as their significant dipole moments and potential for non-linear optical (NLO) activity, make them candidates for various advanced materials. Research into related compounds like 2-methyl-4-nitroaniline (B30703) (MNA) and N-benzyl-2-methyl-4-nitroaniline (BNA) highlights the functional possibilities.

Electro-optic Devices and Liquid Crystals

The performance of electro-optic devices, particularly those based on liquid crystals, can be enhanced by doping with organic materials that modify their physical properties. Research has demonstrated that doping nematic liquid crystals with nitroaniline derivatives can lead to significant improvements in device response times.

A study on the effects of doping a nematic liquid crystal (E7) with a related compound, N-benzyl-2-methyl-4-nitroaniline (BNA), revealed substantial enhancements in electro-optical response. nih.gov The addition of BNA was found to decrease the rotational viscosity of the liquid crystal mixture, a key factor in speeding up the switching time of the device. nih.govresearchgate.net For instance, a BNA-doped liquid crystal cell exhibited a response time approximately six times faster than an undoped cell. nih.gov This improvement is attributed to a significant reduction in rotational viscosity and the threshold voltage required for switching. nih.govresearchgate.net Furthermore, the BNA dopant demonstrated strong absorbance of short-wavelength light (<450 nm), providing an intrinsic blue-light-filtering function, which is valuable for ophthalmic applications. nih.gov

| Property | Undoped E7 Liquid Crystal | BNA-Doped E7 Liquid Crystal | Reference |

|---|---|---|---|

| Response Time (Fall Time) | Baseline | ~5-6 times faster | nih.govnih.gov |

| Rotational Viscosity (γ) | Baseline | Decreased by ~44% (at 3 wt% BNA) | nih.govresearchgate.net |

| Threshold Voltage (Vth) | Baseline | Decreased by ~25% (at 3 wt% BNA) | nih.gov |

| Optical Property | Standard | Absorbs wavelengths <450 nm (Blue light filtering) | nih.gov |

Nanofiber Preparation

Electrospinning is a versatile technique used to produce polymer nanofibers. When combined with optically active organic molecules, it can yield functional nanomaterials with unique properties. Research on the related compound 2-methyl-4-nitroaniline (MNA) has shown that it can be incorporated into nanofibers to create materials with significant non-linear optical (NLO) activity.

In one study, in-plane aligned nanofibers of MNA were successfully produced using electrospinning with poly(l-lactic acid) (PLLA) as a carrier polymer. acs.orgnih.gov The resulting composite nanofibers, with an average diameter of 300 nm, demonstrated exceptionally strong second harmonic generation (SHG), an NLO effect, with an efficiency comparable to pure MNA in crystalline powder form. acs.orgacs.org Structural analysis revealed that the MNA molecules crystallize within the polymer fibers in a highly oriented, single-crystal-like arrangement, with their dipole moments aligned along the fiber axis. acs.orgnih.gov This controlled orientation is crucial for maximizing the NLO response. The efficiency of the SHG was found to be dependent on the nanofiber diameter and could be optimized by controlling the electrospinning parameters, potentially leading to an effective NLO coefficient two orders of magnitude greater than that of bulk MNA powder. rsc.org

Separately, nanofibers fabricated from poly(4-nitroaniline) and poly(vinyl alcohol) via electrospinning have been utilized as an effective sorbent for solid-phase microextraction in analytical applications. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Materials | 2-methyl-4-nitroaniline (MNA) and poly(l-lactic acid) (PLLA) | acs.orgnih.gov |

| Fabrication Technique | Electrospinning | acs.orgnih.gov |

| Average Fiber Diameter | ~300 nm | acs.org |

| Key Property | Strong Second Harmonic Generation (SHG) | nih.govrsc.org |

| Molecular Arrangement | Highly oriented, single-crystal-like with dipole moments aligned with the fiber axis | acs.org |

Thin Film Deposition

The deposition of organic materials as thin films is fundamental to the fabrication of many electronic and photonic devices. The non-linear optical properties of 2-methyl-4-nitroaniline (MNA) have led to research into its deposition on various substrates.

Polycrystalline thin films of MNA, with thicknesses ranging from 1 to 10 μm, have been deposited on silver (Ag), copper (Cu), and silicon (Si) substrates. aip.org A study compared conventional deposition with partially ionized beam deposition. The use of an ionized beam was shown to promote the growth of highly oriented films. Specifically, at a reduced temperature of -50 °C, only a single X-ray diffraction orientation (112) was observed. This technique also densified the film and reduced the size of the microcrystals, while the films maintained strong second harmonic generation from a Nd:YAG laser. aip.org

High Refractive Index Polyaryl Thioether Sulfone Films

High refractive index polymers (HRIPs) are crucial for applications in optical devices like light-emitting diodes (LEDs) and image sensors. semanticscholar.org Poly(thioether sulfone)s are a class of thermoplastics that have been developed to meet this need. By incorporating sulfide (B99878) and sulfone groups into the polymer backbone, materials with high refractive indices can be achieved. researchgate.netresearchgate.net

Research has produced poly(thioether sulfone) films that are flexible, tough, and transparent, with a high glass transition temperature (152 °C) and good thermal stability. researchgate.net These polymers have demonstrated some of the highest refractive indices among thermoplastics, reaching values as high as 1.686. researchgate.net While the direct incorporation of nitroanilines into these specific poly(thioether sulfone) structures is not widely documented in the available literature, the development of such high-performance polymers represents an important area of materials science where functional organic molecules could potentially be used as additives or monomers.

New Image Sensor Micro-Mirror Membrane Materials

Advanced image sensors require materials with specific optical and mechanical properties for components like micro-lenses and membranes. While high refractive index polymers are generally important for image sensor applications, the specific use of 5-Chloro-2-methyl-4-nitroaniline or related nitroanilines in new image sensor micro-mirror membrane materials is not extensively detailed in published scientific research.

Analytical Chemistry Applications

The electrochemical and spectroscopic properties of the nitro and amino groups make nitroaniline compounds useful in various analytical chemistry techniques, both as analytes of interest and as reagents.

Electrochemical sensors offer a sensitive and often portable method for detecting nitroaromatic compounds, which are common environmental pollutants. acs.orgacs.org Glassy carbon electrodes modified with materials like mesoporous silica have shown high sensitivity for the cathodic voltammetric detection of compounds such as 2,4,6-trinitrotoluene (TNT) and dinitrotoluenes, with detection limits reaching the nanomolar level. acs.org The principle of electrochemical reduction of the nitro group is broadly applicable to other nitroaromatics, including this compound. Modified electrodes using nanocomposites have also been developed to enhance the detection of various nitroaromatic compounds. researchgate.netscispace.com

In spectrophotometry, nitroanilines can be used as reagents or standards. For instance, p-nitroaniline is involved in a colorimetric reaction for the determination of nitrite in water samples. researchgate.net Spectrophotometric methods combined with cloud point extraction have been developed for the simultaneous determination of m-nitroaniline, o-nitroaniline, and p-nitroaniline isomers in water samples. nih.gov Furthermore, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous analysis of the pesticide niclosamide and its degradates, which include the related compound 2-chloro-4-nitroaniline (B86195). rsc.org

| Technique | Nitroaniline Compound/Derivative | Role/Application | Reference |

|---|---|---|---|

| Electrochemical Sensing | General Nitroaromatic Compounds | Analyte detected via electrochemical reduction using modified electrodes | acs.orgacs.org |

| Spectrophotometry | p-Nitroaniline | Reagent for colorimetric determination of nitrite | researchgate.net |

| Spectrophotometry & Cloud Point Extraction | m-, o-, and p-Nitroaniline | Simultaneous determination of isomers in water | nih.gov |

| LC-MS/MS | 2-Chloro-4-nitroaniline | Analyte (degradate of a pesticide) for environmental monitoring | rsc.org |

| Solid Phase Microextraction | Poly(4-nitroaniline) nanofibers | Sorbent material for extracting pesticides from water and juice samples | nih.gov |

Spectrophotometric Reagents for Analyte Determination

Nitroanilines serve as effective chromogenic reagents for the spectrophotometric determination of various analytes. While direct applications of this compound are not extensively detailed, closely related compounds like 2-methyl-4-nitroaniline have been successfully tested as spectrophotometric reagents for the determination of ethinylestradiol (ETE). scispace.comrsc.org The analytical method is based on measuring the absorbance of the colored product formed when the diazotized nitroaniline couples with the target analyte. scispace.comrsc.org In a comparative study, 2-methyl-4-nitroaniline was found to provide a more sensitive system for the spectrophotometric determination of ETE compared to other tested nitroanilines like 2-methoxy-4-nitroaniline and 2,4-dinitroaniline (B165453). scispace.comrsc.org This suggests the potential of substituted nitroanilines as a class of reagents for quantifying phenolic compounds in various samples.

Development and Optimization of Analytical Methods

The development of analytical methods using nitroaniline reagents involves careful optimization of reaction conditions to ensure sensitivity, accuracy, and reliability.

The core of the spectrophotometric method lies in the diazotization of the primary aromatic amine, followed by a coupling reaction with a suitable substrate. ijirset.comscribd.com In the case of determining ethinylestradiol using 2-methyl-4-nitroaniline, the process begins with the diazotization of the nitroaniline in an acidic medium using sodium nitrite. scispace.com This creates a reactive diazonium salt. Subsequently, this intermediate is coupled with ethinylestradiol, an estrogenic steroid, to form a stable and intensely colored azo dye. scispace.comrsc.org The formation of this azo dye is the basis for the colorimetric procedure. scispace.com The optimization of parameters such as temperature, pH, and reaction time is crucial for achieving maximum color development and stability. scispace.comrsc.org

Method validation is critical to ensure the reliability of analytical procedures. For the determination of ethinylestradiol using diazotized 2-methyl-4-nitroaniline, the method demonstrated excellent analytical performance. scispace.comrsc.org The system provided the most sensitive determination at a wavelength of 531 nm. scispace.com The analytical response was linear over a concentration range of 0.65 to 10.0 μg/mL. scispace.comrsc.org The limit of detection (LOD) was estimated to be 197 μg/L (or 0.197 μg/mL), with a coefficient of variation of 4.5%. scispace.comrsc.org In other analytical contexts, such as the determination of 2-Methyl-6-nitro aniline impurity in Telmisartan by LC-MS, the LOD and limit of quantitation (LOQ) were found to be 0.05 μg/ml and 0.1 μg/ml, respectively. japsonline.com

Table 1: Analytical Parameters for Ethinylestradiol Determination using Diazotized 2-methyl-4-nitroaniline

| Parameter | Value | Reference |

| Maximum Wavelength (λmax) | 531 nm | scispace.com |

| Linearity Range | 0.65–10.0 μg/mL | scispace.comrsc.org |

| Limit of Detection (LOD) | 197 μg/L | scispace.comrsc.org |

| Coefficient of Variation | 4.5% | scispace.comrsc.org |

Real-world Sample Analysis (e.g., pharmaceutical formulations)

A key indicator of an analytical method's utility is its successful application to real-world samples. The spectrophotometric method employing 2-methyl-4-nitroaniline was successfully used to determine the ethinylestradiol content in oral contraceptive formulations. scispace.comrsc.org This demonstrates the method's simplicity, speed, and selectivity for the analyte, even in the presence of much higher concentrations of other active ingredients like progestins (norethindrone or levonorgestrel). scispace.com The proposed method is advantageous for routine quality control analysis in the pharmaceutical industry due to its reliability, cost-effectiveness, and the accessibility of the required instrumentation. ufba.br

Electrochemical Detection Methods (for related nitroanilines)

Electrochemical methods offer a sensitive and often rapid alternative for the detection of nitroaniline compounds. Various modified electrodes have been developed to enhance the electrocatalytic activity towards the reduction or oxidation of these compounds.

For instance, a novel electrochemical sensor based on a Co2SnO4 modified glassy carbon electrode (GCE) was successfully developed for the determination of 2-nitroaniline (2-NA). rsc.org This modified electrode exhibited strong electrocatalytic activity towards the reduction of 2-NA. rsc.org Using differential pulse voltammetry (DPV), the sensor showed a wide linear response range from 0.04 μM to 856.14 μM and a very low detection limit of 0.062 μM. rsc.org

Similarly, a natural phosphate (B84403) modified carbon paste electrode (NP-CPE) has been used for the electrochemical determination of 4-Nitroaniline (B120555) (4-NA) using cyclic voltammetry. researchgate.net The electrochemical oxidation of 4-chloroaniline has also been investigated using cyclic and differential pulse voltammetry at a glassy carbon electrode. rsc.org These studies demonstrate the potential of voltammetric techniques for the sensitive determination of various nitroaniline and chloroaniline derivatives in different matrices. rsc.orgresearchgate.netrsc.orgrsc.org

Table 2: Performance of an Electrochemical Sensor for 2-Nitroaniline Detection

| Parameter | Value | Reference |

| Electrode | Co2SnO4 Modified Glassy Carbon Electrode (CoSnO/GCE) | rsc.org |

| Technique | Differential Pulse Voltammetry (DPV) | rsc.org |

| Linearity Range | 0.04 μM to 856.14 μM | rsc.org |

| Limit of Detection (LOD) | 0.062 μM | rsc.org |

Biological Activity and Mechanistic Studies of 5 Chloro 2 Methyl 4 Nitroaniline and Its Derivatives

General Mechanisms of Action of Nitro Compounds

The biological effects of nitroaromatic compounds, including 5-Chloro-2-methyl-4-nitroaniline, are largely attributed to the chemical reactivity of the nitro (-NO2) group. scielo.brnih.gov This functional group is strongly electron-withdrawing, which makes these compounds susceptible to metabolic reduction, a key step in their mechanism of action. scielo.brnih.gov

Bioreduction and Formation of Toxic Intermediates (e.g., nitroso, superoxide (B77818) species)

The central mechanism for the bioactivity of nitroaromatic compounds is the enzymatic reduction of the nitro group. scielo.brresearchgate.net This process can occur via a one-electron or two-electron pathway, leading to the formation of several reactive intermediates. researchgate.netresearchgate.net

In a one-electron reduction, a nitro anion radical is formed. This radical can then react with molecular oxygen in a futile cycle, regenerating the parent nitro compound and producing a superoxide anion radical. researchgate.net This process can lead to significant oxidative stress within cells. nih.gov Alternatively, the nitro anion radical can be further reduced to a nitroso derivative, which is a highly reactive electrophile. researchgate.net

The two-electron reduction pathway, often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase (DT-diaphorase), directly reduces the nitro group to a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632). researchgate.netnih.gov These hydroxylamine and nitroso intermediates are considered key toxic metabolites, capable of interacting with cellular macromolecules. researchgate.net

This bioreduction is crucial for the compound's biological effects, as the reactive intermediates formed can interfere with cellular processes. The process is often more efficient under hypoxic (low oxygen) conditions, a characteristic exploited in the development of hypoxia-selective drugs. nih.govnih.gov

Covalent Binding to Biomolecules (e.g., DNA)

A significant consequence of the formation of reactive intermediates from nitro compound bioreduction is their ability to bind covalently to essential biomolecules, most notably DNA. nih.govjove.com The electrophilic nitroso and hydroxylamine metabolites can form adducts with DNA, which are lesions that can disrupt the normal structure and function of the genetic material. nih.govnih.govjove.com

This covalent binding is a critical factor in the mutagenic and carcinogenic potential of many nitroaromatic compounds. nih.govjove.comuconn.edu The formation of these DNA adducts can lead to mutations during DNA replication, including transitions, transversions, and frameshifts. nih.govuconn.edu The specific type and frequency of mutations can depend on the structure of the adduct, the DNA sequence where it is formed, and the cellular repair mechanisms available. uconn.edu Studies have demonstrated that the nitro-functionality is essential for this covalent binding to DNA, which is enhanced under hypoxic conditions where the reduction of the nitro group is favored. nih.gov

Antimicrobial Potential

Derivatives of this compound are investigated for their potential to combat microbial infections. gneechem.com The mechanism of action is believed to involve the bioreduction of the nitro group within the microbial cells, leading to the generation of toxic radicals and oxidative stress that damage cellular components and inhibit growth. researchgate.net

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria, for related nitro compounds)

Nitroaromatic compounds have a history of use and investigation as antibacterial agents. scielo.brnih.gov For instance, the related compound nitroxoline (B368727) has shown excellent in vitro activity against various uropathogens, including E. coli, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov Research on a related nitroimidazole, 5-chloro-1-methyl-4-nitroimidazole (B20735), demonstrated antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae at a minimum bactericidal concentration of 4.0 mg/mL. researchgate.netrepec.org Other studies on nitro-containing benzothiazoles, synthesized from nitroanilines, have shown activity against P. aeruginosa. nih.gov Similarly, derivatives of 2-methyl-5-nitroaniline (B49896) have been synthesized and tested for antimicrobial activity against bacteria such as Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net

| Compound/Derivative Class | Bacterial Species | Observed Activity/Concentration | Source |

|---|---|---|---|

| Nitroxoline | E. coli, Klebsiella pneumoniae, Proteus mirabilis | MIC50/90 values of 4/8, 8/32, and 8/16 mg/L, respectively | nih.gov |

| Nitroxoline | Acinetobacter baumannii | MIC50/90 value of 2/2 mg/L | nih.gov |

| 5-chloro-1-methyl-4-nitroimidazole | Pseudomonas aeruginosa, Klebsiella pneumoniae | Minimum bactericidal concentration of 4.0 mg/mL | researchgate.netrepec.org |

| 2-Methyl-5-nitroaniline derivatives | Bacillus cereus, Escherichia coli, P. aeruginosa, Staphylococcus aureus | Demonstrated antimicrobial effect | researchgate.net |

Antifungal Activity (for related nitro compounds)

The antifungal potential of nitro compounds is also an area of active research, driven by the need for new treatments against resistant fungal strains. nih.gov Studies on substituted nitrobenzenes and anilines have identified compounds with significant fungitoxicity. nih.gov For example, 1,3-dichloro-5-nitrobenzene and 1,3-dibromo-5-nitrobenzene (B1662017) showed notable activity against fungi like Aspergillus niger and Trichophyton mentagrophytes. nih.gov A study on 5-chloro-1-methyl-4-nitroimidazole reported excellent in vitro antifungal activity against clinical strains of Candida albicans and Aspergillus niger, with a minimum bactericidal concentration of 2.5 mg/mL. researchgate.netrepec.orgrsisinternational.org Other research has explored derivatives of 2-methyl-8-quinolinol, where nitro-substituted versions were tested against several fungi, although their activity varied compared to their non-nitrated counterparts. nih.gov

| Compound/Derivative Class | Fungal Species | Observed Activity/Concentration | Source |

|---|---|---|---|

| 5-chloro-1-methyl-4-nitroimidazole | Candida albicans, Aspergillus niger | Minimum bactericidal concentration of 2.5 mg/mL | researchgate.netrepec.orgrsisinternational.org |

| 1,3-Dichloro-5-nitrobenzene | Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, T. mentagrophytes | Sufficient activity to warrant further study | nih.gov |

| 1,3-Dibromo-5-nitrobenzene | Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, T. mentagrophytes | Sufficient activity to warrant further study | nih.gov |

Anticancer Research and Drug Development (for related nitroanilines)

Nitroaniline derivatives are being explored for their potential as anticancer agents. researchgate.netgoogle.com Their mechanism often relies on the reductive activation of the nitro group, particularly in the hypoxic environments characteristic of solid tumors. nih.govgoogle.com This hypoxia-selective activation can convert a relatively non-toxic prodrug into a potent cytotoxic agent that damages cancer cells. nih.gov

Research has focused on developing nitroaniline mustards as hypoxia-selective cytotoxic agents. nih.gov These compounds are designed so that the reduction of the nitro group to an electron-donating hydroxylamine or amine activates the mustard group, leading to cell death. nih.gov For example, derivatives of 2,4-dinitroaniline (B165453) mustard showed significant selective toxicity towards hypoxic cells compared to aerobic cells. nih.gov

In other studies, novel 2-aminobenzothiazole (B30445) derivatives incorporating a 4-nitroaniline (B120555) moiety were synthesized and evaluated for their anticancer activities against lung (A549) and breast (MCF-7) cancer cell lines. nih.gov Two compounds, OMS5 and OMS14, which combined 4-nitroaniline and piperazine-4-nitroaniline, demonstrated notable growth reduction in these cell lines, with IC50 values ranging from 22.13 to 61.03 μM. nih.gov Further investigation into the mechanism of one of these compounds (OMS14) suggested that its anticancer properties might be linked to the inhibition of the PIK3CD/PIK3R1 enzyme. nih.gov Phenylthiazole derivatives with nitro groups have also shown cytotoxic effects against various cancer cell lines. researchgate.net

| Derivative Class | Cancer Cell Line(s) | Key Findings | Source |

|---|---|---|---|

| 2,4-Dinitroaniline mustards (e.g., SN 23862) | Chinese hamster cells (UV4) | Showed 60- to 70-fold selective toxicity for hypoxic cells. | nih.gov |

| 2-Aminobenzothiazole with 4-nitroaniline (OMS5, OMS14) | Lung (A549), Breast (MCF-7) | Reduced cancer cell line growth with IC50 values from 22.13 to 61.03 μM. | nih.gov |

| Phenylthiazole derivatives with nitro group | Neuroblastoma (SKNMC), Hepatocarcinoma (Hep-G2) | Compound with para-nitro group showed an IC50 of 10.8 ± 0.08 µM against SKNMC. | researchgate.net |

Applications as Veterinary Drug Intermediates (e.g., for albendazole-fenbendazole)

This compound, also known as 2-nitro-5-chloroaniline, is a crucial intermediate in the synthesis of various pharmaceuticals, particularly veterinary drugs like albendazole (B1665689) and fenbendazole. chemicalbook.comgneechem.com Albendazole, a broad-spectrum anthelmintic, is synthesized using this compound as a starting material. guidechem.com This process involves a series of chemical reactions, including substitution, condensation, reduction, and cyclization, to yield high-purity albendazole. guidechem.comgoogle.com